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Compound of Interest

Compound Name: Methyl oxazole-4-carboxylate

Cat. No.: B063259 Get Quote

An In-Depth Technical Guide to Methyl Oxazole-4-carboxylate: Properties, Synthesis, and

Applications

Introduction
Methyl 1,3-oxazole-4-carboxylate is a heterocyclic organic compound that serves as a highly

valuable and versatile building block in modern synthetic chemistry. The oxazole ring, a five-

membered heterocycle containing nitrogen and oxygen, is a privileged scaffold found in a vast

array of biologically active natural products and pharmaceutical agents. Its unique electronic

properties and ability to participate in hydrogen bonding make it a sought-after component in

drug design. This guide provides a comprehensive technical overview of methyl oxazole-4-
carboxylate, detailing its physicochemical properties, established synthesis protocols, key

applications in research and drug development, and essential safety and handling procedures.

Designed for researchers, medicinal chemists, and drug development professionals, this

document synthesizes core scientific principles with practical, field-proven insights.

Chapter 1: Physicochemical and Structural
Properties
Methyl oxazole-4-carboxylate is a stable, laboratory-grade chemical compound valued for its

specific arrangement of functional groups: an aromatic oxazole ring, a reactive ester, and

multiple sites for further functionalization.[1] Its fundamental properties are crucial for its

application in synthesis, dictating solubility, reactivity, and analytical characterization.

Table 1: Core Properties of Methyl 1,3-Oxazole-4-carboxylate
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Property Value Source(s)

Molecular Formula C₅H₅NO₃ [1][2]

Molecular Weight 127.10 g/mol [1]

Monoisotopic Mass 127.02694 Da [2]

CAS Number 170487-38-4 [1]

IUPAC Name
methyl 1,3-oxazole-4-

carboxylate
[2]

Synonyms

Methyl oxazole-4-carboxylate,

4-Oxazolecarboxylic acid

methyl ester

[1]

Predicted XlogP 0.5 [2]

The structure features a planar oxazole ring which imparts aromatic stability. The ester group at

the 4-position is a key handle for synthetic transformations, such as hydrolysis to the

corresponding carboxylic acid or amidation to form novel carboxamides.

Chapter 2: Spectroscopic Characterization
Confirming the identity and purity of methyl oxazole-4-carboxylate relies on standard

spectroscopic techniques. While a complete, published dataset for this specific molecule is not

aggregated in a single public source, its spectral characteristics can be reliably predicted based

on its structure and data from closely related analogues, such as 2-methyl-1,3-oxazole-4-

carboxylic acid and other substituted oxazole carboxylates.[3][4]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct singlets for

the two protons on the oxazole ring (at C2 and C5) and the three protons of the methyl ester

group. The chemical shifts of the ring protons are typically in the downfield region (δ 7.5-9.0

ppm) due to the aromatic and electron-withdrawing nature of the heterocycle. The methyl

ester protons would appear as a sharp singlet around δ 3.8-4.0 ppm.

¹³C NMR Spectroscopy: The carbon spectrum will show five distinct signals. The carbonyl

carbon of the ester will be the most downfield signal (typically δ 160-170 ppm). The carbons
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of the oxazole ring will appear in the aromatic region (δ 120-160 ppm), and the methyl

carbon of the ester will be the most upfield signal (around δ 50-55 ppm).

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional

groups. A strong absorption band around 1720-1740 cm⁻¹ is characteristic of the C=O

stretch of the ester. Additional significant peaks will correspond to the C=N and C-O-C

stretching vibrations of the oxazole ring.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. High-

resolution mass spectrometry (HRMS) should confirm the exact mass of 127.02694 Da.[2]

The predicted collision cross-section data for various adducts are valuable for identification

in complex mixtures.

Table 2: Predicted Mass Spectrometry Data for Methyl Oxazole-4-carboxylate Adducts

Adduct m/z

[M+H]⁺ 128.03422

[M+Na]⁺ 150.01616

[M-H]⁻ 126.01966

[M+NH₄]⁺ 145.06076

Source: PubChemLite[2]

Chapter 3: Synthesis Methodologies
The synthesis of the oxazole-4-carboxylate core can be achieved through several modern

organic chemistry methodologies. These routes offer flexibility in substrate scope and

scalability.

Method 1: Synthesis from Aldehydes via 3-Oxazoline
Intermediates
A highly efficient, two-step approach allows for the facile preparation of oxazole-4-carboxylates

from readily available aldehydes.[5] This method avoids harsh conditions and expensive

reagents often associated with traditional syntheses.
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Experimental Protocol:

Step 1: Formation of the 3-Oxazoline-4-carboxylate Intermediate:

To a solution of an appropriate aldehyde (1.0 eq) in a suitable solvent such as

dichloromethane (DCM), add serine methyl ester hydrochloride (1.1 eq) and a mild base

like triethylamine (1.2 eq).

Stir the reaction mixture at room temperature for 12-24 hours until the condensation is

complete, as monitored by Thin Layer Chromatography (TLC).

The resulting 3-oxazoline-4-carboxylate can be isolated or, preferably, used directly in the

next step.

Step 2: Oxidation to the Oxazole-4-carboxylate:

To the solution containing the 3-oxazoline-4-carboxylate intermediate, add N-

Bromosuccinimide (NBS) (1.2 eq) and potassium carbonate (K₂CO₃) (2.0 eq).

Stir the mixture at room temperature for 2-4 hours. The reaction progress should be

monitored by TLC or LC-MS.

Upon completion, quench the reaction with aqueous sodium thiosulfate solution, separate

the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield the pure methyl
oxazole-4-carboxylate derivative.

Causality and Trustworthiness: This protocol is self-validating because the intermediate

oxazoline is a stable, characterizable species before the final, mild oxidation step. The use of

NBS/K₂CO₃ is a well-established and reliable method for the dehydrogenation of such

heterocyclic systems, ensuring high yields and functional group tolerance.[5]
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Caption: Workflow for the synthesis of oxazole-4-carboxylates.

Method 2: Cycloaddition from Carboxylic Acids and
Isocyanoacetates
A more recent and highly efficient method involves the direct conversion of carboxylic acids into

4,5-disubstituted oxazoles.[6][7] This transformation proceeds through an in-situ activation of

the carboxylic acid, followed by a [3+2] cycloaddition with an isocyanoacetate.

Plausible Reaction Mechanism:

The carboxylic acid is activated by a reagent such as a triflylpyridinium salt, forming a highly

reactive acylpyridinium intermediate.

A base deprotonates the α-carbon of the methyl isocyanoacetate, generating a nucleophilic

species.

The nucleophile attacks the acylpyridinium salt.

The resulting intermediate undergoes intramolecular cyclization, followed by elimination, to

form the stable oxazole ring.
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This method is notable for its broad substrate scope, excellent functional group tolerance, and

scalability.[6][7]

Chapter 4: Applications in Chemical Synthesis and
Drug Discovery
The utility of methyl oxazole-4-carboxylate extends far beyond its identity as a stable

molecule; it is a strategic intermediate in the synthesis of complex molecular architectures.

Versatile Synthetic Intermediate: The ester functionality can be easily hydrolyzed to the

corresponding carboxylic acid, which can then be coupled with amines to form amides using

standard peptide coupling reagents (e.g., EDC, HATU).[8] This opens a pathway to a vast

library of novel oxazole-based compounds. Furthermore, the oxazole ring itself can be

functionalized. For instance, palladium-catalyzed direct C-H arylation reactions can be used

to introduce aryl or heteroaryl groups at the C2 or C5 positions, dramatically increasing

molecular complexity.[9]

Scaffold in Medicinal Chemistry: The oxazole core is a key feature in numerous compounds

with demonstrated biological activity, including anticancer, antimicrobial, and anti-

inflammatory properties.[10] While methyl oxazole-4-carboxylate itself is a building block,

its derivatives are actively explored. For example, related benzo[d]oxazole-4-carboxylates

have shown potential as anticancer and antimicrobial agents.[11] The structural motif is also

present in marine natural products known for their potent biological effects, such as

bengazoles and phorboxazoles.[12]

Fragment for Drug Discovery: In fragment-based drug discovery (FBDD), small, low-

complexity molecules like methyl oxazole-4-carboxylate are screened for weak binding to

biological targets. Its defined vector for growth (via the ester) and hydrogen bond accepting

capabilities (the ring nitrogen and oxygen) make it an ideal starting point for elaborating more

potent and selective drug candidates.
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Caption: Key synthetic transformations of methyl oxazole-4-carboxylate.

Chapter 5: Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for methyl 1,3-oxazole-4-carboxylate is not

universally available, a robust safety protocol can be established based on data for structurally

similar compounds like 4-methyl-1,3-oxazole-5-carboxylic acid and other heterocyclic esters.

Prudent laboratory practice is mandatory.

Personal Protective Equipment (PPE):

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to

EN166 or NIOSH standards).

Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber). A lab coat

or chemical-resistant apron is required to prevent skin contact.
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Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume

hood. If inhalation risk is high, use a full-face respirator with an appropriate organic vapor

cartridge.

Handling and Hygiene:

Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.

Wash hands thoroughly after handling, and before eating, drinking, or smoking.

Remove and wash contaminated clothing before reuse.

Handle in accordance with good industrial hygiene and safety practices.

Storage:

Store the container tightly closed in a dry, cool, and well-ventilated place.

Keep away from heat, sparks, and open flames.

Store separately from strong oxidizing agents, strong acids, and strong bases.

First-Aid Measures:

If Inhaled: Move the victim to fresh air. If not breathing, give artificial respiration. Seek

medical attention.

In Case of Skin Contact: Immediately wash off with plenty of soap and water for at least 15

minutes. Get medical advice if skin irritation occurs.

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact

lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

If Swallowed: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water.

Never give anything by mouth to an unconscious person. Seek medical attention.

Conclusion
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Methyl 1,3-oxazole-4-carboxylate is more than a simple chemical reagent; it is an enabling tool

for innovation in the chemical and pharmaceutical sciences. Its stable yet reactive nature,

coupled with well-defined synthetic accessibility, positions it as a cornerstone building block for

constructing complex molecules. From natural product synthesis to the development of next-

generation therapeutics, the strategic application of this compound provides a reliable and

efficient pathway to novel chemical entities. As research continues to uncover the vast potential

of heterocyclic scaffolds, the importance of foundational molecules like methyl oxazole-4-
carboxylate will undoubtedly continue to grow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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